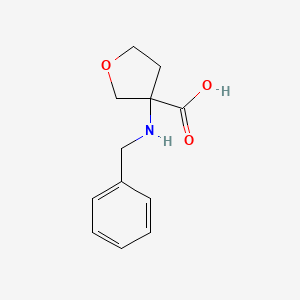

3-(Benzylamino)oxolane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(15)12(6-7-16-9-12)13-8-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSSCFGNVYENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carboxylic acid, a heterocyclic, non-proteinogenic amino acid of significant interest in contemporary drug discovery. The document delineates its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. Furthermore, it offers a detailed analysis of its expected spectroscopic characteristics, crucial for its identification and quality control. The guide culminates in a discussion of its primary application as a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Emergence of Novel Scaffolds in Drug Discovery

The landscape of modern pharmacology is increasingly dominated by the pursuit of novel chemical entities that can address previously "undruggable" targets. In this context, non-proteinogenic amino acids with constrained cyclic scaffolds have garnered substantial attention.[1] These structures offer a unique combination of conformational rigidity and three-dimensional complexity, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles. This compound, a molecule featuring a central tetrahydrofuran ring, represents a prime example of such a scaffold. Its classification as a "Protein Degrader Building Block" underscores its utility in the rapidly expanding field of targeted protein degradation, a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent properties. These parameters govern its reactivity, solubility, and ultimately, its behavior in biological systems.

Chemical Structure

This compound possesses a unique α,α-disubstituted amino acid architecture. The α-carbon is a quaternary center, part of a five-membered oxolane (tetrahydrofuran) ring, and is substituted with both a carboxylic acid and a benzylamino group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |

| CAS Number | 1340215-39-5 | ChemicalBook |

| IUPAC Name | This compound | PubChem |

| SMILES | C1COCC1(C(=O)O)NCC2=CC=CC=C2 | PubChem |

| InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N | PubChem |

digraph "3-(Benzylamino)oxolane-3-carboxylic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0.5,1.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="-2.0,0.0!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", pos="2.5,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O3 [label="OH", pos="3.5,0.0!", fontcolor="#202124"]; C1 [label="C", pos="0.0,0.0!"]; C2 [label="C", pos="-1.0,0.5!"]; C3 [label="C", pos="-1.0,-1.0!"]; C4 [label="C", pos="0.0,-1.5!"]; C5 [label="C", pos="1.5,0.5!"]; // Benzyl CH2 C6 [label="C", pos="2.5,-0.5!"]; // Carboxyl C C7 [label="C", pos="2.0,1.5!"]; // Benzene C1 C8 [label="C", pos="3.0,2.0!"]; C9 [label="C", pos="3.5,1.0!"]; C10 [label="C", pos="3.0,0.0!"]; C11 [label="C", pos="2.0, -0.5!"]; C12 [label="C", pos="1.5, 0.5!"];

// Edges for oxolane ring C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- C1;

// Edges for substituents C1 -- N1; C1 -- C6; N1 -- C5; C5 -- C7; C6 -- O2; C6 -- O3;

// Edges for benzene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

}

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the molecule's structure. These values are crucial for assessing its drug-likeness and suitability for various experimental conditions.

| Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (acidic) | 2.0 - 3.0 | Influences solubility and charge state at physiological pH. |

| pKa (basic) | 8.5 - 9.5 | Affects ionization state and potential for salt formation. |

| logP | ~1.5 - 2.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |

| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation development. |

The presence of both a carboxylic acid and an amino group makes this compound a zwitterionic compound. Its solubility is expected to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility in acidic or basic solutions.[3] The predicted logP suggests a moderate lipophilicity, a desirable trait for oral bioavailability.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Reductive Amination

-

To a solution of ethyl 3-oxooxolane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added benzylamine (1.1 eq).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture.[4] The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of esters.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-(benzylamino)oxolane-3-carboxylate.

Step 2: Saponification

-

The crude ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An excess of lithium hydroxide (LiOH, 2-3 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed, as monitored by TLC or LC-MS.

-

The reaction mixture is then acidified to a pH of approximately 6-7 with a dilute acid (e.g., 1M HCl).

-

The product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

Step 3: Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The identity and purity of this compound can be confirmed using a combination of spectroscopic techniques. The following are the expected spectral features based on its chemical structure.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | m | 5H | Aromatic protons of the benzyl group |

| ~ 4.0 - 4.2 | m | 2H | -O-CH₂- of the oxolane ring |

| ~ 3.8 | s | 2H | Benzylic -CH₂- |

| ~ 2.2 - 2.5 | m | 2H | -CH₂- adjacent to the quaternary carbon in the oxolane ring |

Note: The protons on the oxolane ring may exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | Carboxylic acid carbon (-COOH) |

| ~ 135 - 140 | Quaternary aromatic carbon of the benzyl group |

| ~ 127 - 130 | Aromatic CH carbons of the benzyl group |

| ~ 65 - 70 | -O-CH₂- of the oxolane ring |

| ~ 60 - 65 | Quaternary α-carbon |

| ~ 50 - 55 | Benzylic -CH₂- |

| ~ 35 - 40 | -CH₂- adjacent to the quaternary carbon in the oxolane ring |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |

| ~ 3000 | N-H stretch | Secondary amine |

| 1680 - 1720 | C=O stretch | Carboxylic acid |

| 1550 - 1650 | N-H bend | Secondary amine |

| 1050 - 1150 | C-O stretch | Ether (oxolane ring) |

The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, often overlapping with the C-H stretches.[5]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected in both positive and negative ion modes.

-

Positive Ion Mode: [M+H]⁺ at m/z 222.1

-

Negative Ion Mode: [M-H]⁻ at m/z 220.1

Common fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, and cleavage of the benzyl group (m/z 91).[6][7]

Applications in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]

Caption: General structure of a PROTAC, highlighting the role of linker building blocks.

The oxolane scaffold of this compound can be incorporated into the linker region of a PROTAC. The carboxylic acid and amino groups provide convenient handles for orthogonal chemical modifications, allowing for the attachment of the target protein ligand and the E3 ligase ligand. The cyclic nature of the oxolane ring can impart a degree of conformational constraint to the linker, which can be beneficial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[][11] The benzyl group can also be a site for further functionalization or can be replaced with other substituents to modulate the physicochemical properties of the resulting PROTAC.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique α,α-disubstituted cyclic amino acid structure provides a rigid scaffold that can be readily incorporated into the linkers of PROTACs. While experimental data on this specific molecule is limited, its synthesis and characterization can be reliably approached through established chemical principles. As the demand for novel therapeutic modalities continues to grow, the importance of specialized building blocks like this compound in enabling the design and synthesis of innovative drugs is set to increase significantly.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic Acid (CAS 1340215-39-5) for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)oxolane-3-carboxylic acid (CAS 1340215-39-5), a specialized chemical building block with significant potential in modern drug discovery. The document is structured to deliver critical information and actionable insights for researchers, chemists, and drug development professionals. It covers the molecule's core chemical and physical properties, provides a detailed analysis of its structural significance, outlines essential safety and handling protocols, and contextualizes its primary application as a component in the synthesis of targeted protein degraders. Furthermore, this guide proposes a robust, field-proven workflow for the quality control and characterization of this reagent upon acquisition, ensuring scientific integrity in its application.

Introduction: A Niche Building Block for Advanced Therapeutics

The landscape of drug discovery is continually evolving, with a significant shift towards modalities that offer greater specificity and efficacy. One such groundbreaking strategy is Targeted Protein Degradation (TPD), which utilizes bifunctional molecules to eliminate disease-causing proteins rather than merely inhibiting them. Within this paradigm, the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs) and similar molecular degraders are of paramount importance.[1][] this compound has emerged as a valuable building block in this field.[3] Its unique trifunctional structure, featuring a central oxolane scaffold, a reactive carboxylic acid, and a benzyl-protected amine, offers a versatile platform for the construction of the complex linker regions that are critical to the function of these advanced therapeutics. This guide serves to consolidate the known properties and potential applications of this molecule, providing a foundational resource for its strategic deployment in research and development.

Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in chemical synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is aggregated from leading chemical suppliers and databases, providing a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1340215-39-5 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₃ | [3][6] |

| Molecular Weight | 221.25 g/mol | [3][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-(benzylamino)tetrahydrofuran-3-carboxylic acid | [6] |

| Physical Form | Solid; Light yellow solid | [8] |

| Storage Temperature | Room Temperature | [3][4] |

| SMILES String | OC(=O)C1(NCC2=CC=CC=C2)CCOC1 | [7] |

| InChI Key | UZLSSCFGNVYENJ-UHFFFAOYSA-N | [7] |

Structural Analysis and Rationale for Use

The utility of this compound in drug discovery, particularly in the synthesis of PROTACs, is a direct consequence of its distinct structural features.

-

The Oxolane (Tetrahydrofuran) Ring: This saturated five-membered heterocycle serves as a rigid, non-planar scaffold. Unlike flexible aliphatic chains, the oxolane ring introduces conformational constraint into a linker. This rigidity can be advantageous in pre-organizing the two ends of a PROTAC, potentially reducing the entropic penalty of forming the crucial ternary complex (E3 Ligase—PROTAC—Target Protein) and thus enhancing degradation efficiency.

-

The Carboxylic Acid Group: This functional group is the primary reactive handle for synthetic elaboration. It can be readily activated and coupled with amines or alcohols on other building blocks or on a target-binding ligand to form amide or ester bonds, respectively. This is a cornerstone of solid-phase and solution-phase peptide coupling strategies frequently employed in PROTAC synthesis.

-

The Benzylamino Group: The secondary amine is protected by a benzyl group. This protecting group strategy is critical; it prevents the amine from participating in undesired side reactions during the coupling of the carboxylic acid. The benzyl group can be removed under specific conditions (e.g., hydrogenolysis) at a later synthetic stage to reveal the free amine, which can then be used as a new attachment point for further linker extension or conjugation to an E3 ligase ligand.

This trifunctional nature allows for a modular and controlled assembly of complex molecular architectures, making it a strategic choice for constructing the linker element of a bifunctional degrader.

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable in a laboratory setting. Based on available Safety Data Sheets (SDS), this compound presents several hazards that require careful management.[9]

4.1 Hazard Identification

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT, Single Exposure | H335 | May cause respiratory irritation |

4.2 Recommended Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions are mandatory when working with this compound:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government-approved standards.[9][10]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use. A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a particulate respirator.[9]

-

Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[10]

4.3 Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]

Application Spotlight: A Building Block for Targeted Protein Degraders

The primary application of this molecule is as a sophisticated building block for creating libraries of bifunctional protein degraders, such as PROTACs.[3] A PROTAC molecule consists of three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][] this compound is designed to be incorporated into the linker.

The diagram below illustrates the general structure of a PROTAC and the conceptual role of a building block like this compound.

Caption: Conceptual role of the building block in a PROTAC.

The carboxylic acid provides an immediate point for attachment, while the protected amine offers a latent reactive site for subsequent, orthogonal chemical steps. This facilitates a modular synthesis approach, allowing researchers to rapidly generate a library of degraders with varying linker lengths, compositions, and attachment points to optimize degradation efficacy.

Recommended Workflow: Quality Control and Characterization

While suppliers may provide a certificate of analysis, it is imperative for the end-user to independently verify the identity and purity of any critical reagent. Sigma-Aldrich, for instance, notes that they do not collect analytical data for this specific product and that the buyer assumes responsibility for confirming its identity and purity. The following section outlines a standard, self-validating protocol for this purpose.

Caption: Standard QC workflow for incoming chemical reagents.

6.1 Step-by-Step Characterization Protocol

-

Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Prepare a dilute solution (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Inject onto a liquid chromatography-mass spectrometry system.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 222.11.[7] The presence of this ion confirms the correct mass.

-

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and assess purity.

-

Methodology: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire ¹H and ¹³C NMR spectra.[11][12]

-

Expected Results (Predicted): While experimental spectra are not publicly available, the following table outlines the predicted chemical shifts based on standard NMR principles. Discrepancies may occur based on solvent and concentration.

-

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.4 (multiplet, 5H) | 127 - 130 (multiple peaks) | Typical range for monosubstituted benzene ring. |

| Benzyl CH₂ (N-CH₂) | ~3.8 (singlet, 2H) | ~50 | Adjacent to nitrogen and aromatic ring. |

| Oxolane CH₂ (O-CH₂) | 3.7 - 4.0 (multiplet, 2H) | ~68 | Protons adjacent to the ether oxygen. |

| Oxolane CH₂ | 2.0 - 2.4 (multiplet, 2H) | ~35 | Protons beta to the ether oxygen. |

| NH | Broad, variable | N/A | May exchange with water; often a broad singlet. |

| COOH | >10 (broad singlet) | ~175 | Carboxylic acid proton is highly deshielded and broad. |

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the compound.

-

Methodology: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient). Dissolve a known concentration of the compound and inject.

-

Expected Result: A single major peak should be observed. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity of ≥95% is generally acceptable for use in synthesis.

-

Conclusion

This compound (CAS 1340215-39-5) is a strategically designed chemical entity poised for significant utility in the synthesis of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. Its rigid oxolane core and orthogonal protecting group strategy provide chemists with a powerful tool for the modular construction of complex linker architectures. While its handling requires adherence to strict safety protocols due to its hazardous nature, its potential benefits in accelerating the discovery of novel drug candidates are substantial. This guide provides the foundational knowledge required for researchers to safely handle, confidently characterize, and effectively utilize this building block in their synthetic endeavors.

References

- 1. lifechemicals.com [lifechemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 1340215-39-5 [chemicalbook.com]

- 5. This compound | 1340215-39-5 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 1340215-39-5 [sigmaaldrich.com]

- 9. aaronchem.com [aaronchem.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. rsc.org [rsc.org]

- 12. pure.mpg.de [pure.mpg.de]

An In-Depth Technical Guide to 3-(Benzylamino)oxolane-3-carboxylic acid: A Key Building Block for Next-Generation Therapeutics

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores and structural motifs is a cornerstone of rational drug design. 3-(Benzylamino)oxolane-3-carboxylic acid emerges as a molecule of significant interest, embodying the fusion of two such "privileged" structures: the oxolane (tetrahydrofuran) ring and the benzylamine moiety. The oxolane scaffold provides a three-dimensional architecture that can improve physicochemical properties like solubility while offering defined stereochemical vectors for molecular exploration[1]. Concurrently, the benzylamine group is a recurring motif in numerous approved therapeutic agents, valued for its ability to engage in crucial binding interactions with biological targets[2][3].

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic methodologies, and its increasingly vital role as a structural component in advanced therapeutic modalities, particularly in the field of targeted protein degradation.

Physicochemical and Structural Characteristics

This compound is a non-planar, substituted amino acid derivative. Its core structure features a central quaternary carbon within a five-membered oxolane ring, lending it significant conformational rigidity. This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The carboxylic acid and secondary amine groups provide functional handles for synthetic elaboration and are key hydrogen bond donors and acceptors for molecular recognition.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [3][4][5] |

| Molecular Weight | 221.25 g/mol | [3][4][5] |

| CAS Number | 1340215-39-5 | [4][5] |

| Predicted XLogP | -1.6 | [6] (for HCl salt) |

| Common Synonyms | 3-(Benzylamino)tetrahydrofuran-3-carboxylic acid | [3][4] |

Note: Experimental data for properties such as melting point, pKa, and aqueous solubility are not widely reported in peer-reviewed literature and are typically determined empirically on a per-batch basis.

Proposed Synthesis and Mechanistic Rationale

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in academic literature, a chemically sound and logical pathway can be proposed based on established organic chemistry transformations. A highly plausible route involves the synthesis and subsequent hydrolysis of a nitrile precursor, 3-(Benzylamino)oxolane-3-carbonitrile.

The rationale for this two-step approach is rooted in the reliability of nitrile hydrolysis. The conversion of a nitrile to a carboxylic acid is a fundamental and high-yielding transformation that can be achieved under either acidic or basic conditions, providing flexibility in process development and ensuring compatibility with various substrates.

Hypothetical Experimental Protocol: Nitrile Hydrolysis

Objective: To convert 3-(Benzylamino)oxolane-3-carbonitrile to this compound.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(Benzylamino)oxolane-3-carbonitrile (1.0 eq).

-

Add a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in sufficient volume to fully dissolve the starting material.

-

Causality: Strong acid is required to protonate the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.

-

Step 2: Hydrolysis

-

Heat the reaction mixture to reflux (approximately 100-110 °C).

-

Maintain reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Mechanism: The reaction proceeds through the formation of an intermediate imidic acid, which is then further hydrolyzed to a primary amide, and finally to the desired carboxylic acid and an ammonium salt.

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a suitable base (e.g., 6M NaOH). The product should precipitate out of the solution.

-

Causality: At its isoelectric point, the amino acid exists as a zwitterion with a net neutral charge, minimizing its solubility in the aqueous medium and facilitating its isolation.

-

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove any remaining organic impurities.

-

Dry the product under vacuum to yield this compound.

Proposed Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the title compound via acid hydrolysis of its nitrile precursor.

Core Application: A Building Block for Proteolysis-Targeting Chimeras (PROTACs)

The primary application driving interest in this compound is its use as a versatile building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[5]. PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell by hijacking the body's own ubiquitin-proteasome system[1][7].

Mechanism of PROTAC Action

A PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase enzyme (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A chemical linker that connects the two ligands.

When a PROTAC enters a cell, it forms a ternary complex, bringing the target protein and the E3 ligase into close proximity[1]. This induced proximity triggers the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell[7].

Role of this compound in PROTACs

This molecule is ideally suited for incorporation into the linker component of a PROTAC. The carboxylic acid group serves as a critical chemical handle for covalent attachment to either the E3 ligase ligand or the target protein ligand, typically through amide bond formation. The rigid oxolane ring provides a stable, well-defined scaffold that helps to control the length and geometry of the linker, a critical parameter for optimizing the formation and stability of the ternary complex.

Caption: General structure of a PROTAC, highlighting where this compound is incorporated.

Conclusion

This compound stands as a potent example of a molecular building block designed for purpose. By combining the favorable structural and electronic properties of the oxolane and benzylamine motifs, it offers medicinal chemists a rigid, functionalized scaffold with significant potential. Its primary utility as a component in the linkers of PROTACs places it at the forefront of targeted protein degradation, a therapeutic modality with the potential to address previously "undruggable" targets. As research in this area continues to expand, the demand for well-characterized, high-purity building blocks like this compound is expected to grow, solidifying its role in the development of next-generation precision medicines.

References

- 1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. 1340215-39-5 CAS Manufactory [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Predictive Spectroscopic and Spectrometric Guide to 3-(Benzylamino)oxolane-3-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

3-(Benzylamino)oxolane-3-carboxylic acid possesses a unique combination of functional groups: a secondary amine, a carboxylic acid, a tetrahydrofuran (oxolane) ring, and a benzyl group. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. The analysis herein is based on the zwitterionic form, which is expected to be the predominant species under physiological and common analytical conditions.

Molecular Structure Diagram

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.

¹H NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Proton (¹H) NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by the local electronic environment, providing insight into its functional group and position. Integration of the signal corresponds to the number of protons, and spin-spin coupling (splitting) reveals the number of neighboring protons.

Predicted Spectrum: Based on known chemical shift ranges for similar functional groups, the following ¹H NMR spectrum is predicted in a solvent like D₂O to allow for exchange of the acidic and amine protons.[1][2][3]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.5 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the monosubstituted benzene ring typically appear in this region. The multiplet arises from complex coupling between ortho, meta, and para protons.[1] |

| ~ 4.3 | Singlet | 2H | Ph-CH₂ -N | The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring. In an achiral environment, they would appear as a singlet.[4] |

| ~ 3.8 - 4.1 | Multiplet | 4H | -O-CH₂ - & -C-CH₂ -O | Protons on the oxolane ring adjacent to the oxygen atom (C2 and C5) are highly deshielded and expected to appear in this range. |

| ~ 2.2 - 2.5 | Multiplet | 2H | -C-CH₂ -C- (C4) | Protons on the C4 position of the oxolane ring are further from the electronegative oxygen and thus appear more upfield. |

Note: The amine (N-H) and carboxylic acid (O-H) protons are typically broad and may not be observed, or their positions can vary significantly depending on the solvent, concentration, and temperature. In D₂O, they would be exchanged for deuterium and disappear from the spectrum.

¹³C NMR Spectroscopy: A Predictive Analysis

Theoretical Principles: Carbon-13 (¹³C) NMR provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.

Predicted Spectrum: The predicted ¹³C NMR spectrum is as follows, based on data for tetrahydrofuran and N-benzyl compounds.[5][6][7][8][9]

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 175 - 180 | C =O (Carboxyl) | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |

| ~ 135 - 140 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the methylene group. |

| ~ 128 - 130 | Ar-C H (o, m, p) | The protonated aromatic carbons typically resonate in this region. Overlapping signals are expected. |

| ~ 70 - 75 | α-C (C3) | The quaternary carbon at the 3-position is substituted with an amine, a carboxyl group, and is part of the oxolane ring, leading to a downfield shift. |

| ~ 68 - 72 | -O-C H₂- (C2, C5) | The carbons of the tetrahydrofuran ring adjacent to the oxygen atom are deshielded and appear in this characteristic ether region.[5][8] |

| ~ 50 - 55 | Ph-C H₂-N | The benzylic carbon is deshielded by both the phenyl ring and the nitrogen atom. |

| ~ 35 - 40 | -C-C H₂-C- (C4) | The C4 carbon of the oxolane ring is the most shielded aliphatic carbon in the structure. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.[10][11][12]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer, typically around 4 cm.[10][13]

-

Instrumentation: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹), making it a powerful tool for functional group identification.

Predicted Spectrum: For the zwitterionic form of this compound, the following key absorption bands are predicted.[14][15][16][17][18]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3000 - 2500 (broad) | N⁺-H stretch | Ammonium (R₂NH₂⁺) |

| ~ 3030 | C-H stretch (sp²) | Aromatic |

| ~ 2960 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂) |

| ~ 1630 - 1550 (strong) | C=O asymmetric stretch | Carboxylate (COO⁻) |

| ~ 1400 (strong) | C=O symmetric stretch | Carboxylate (COO⁻) |

| ~ 1600, 1450 | C=C ring stretches | Aromatic |

| ~ 1100 (strong) | C-O-C stretch | Ether (oxolane ring) |

| ~ 740, 700 (strong) | C-H out-of-plane bend | Monosubstituted benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[19] Record a background spectrum to subtract atmospheric and instrumental interferences.[20]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[21]

-

Pressure Application: Use the instrument's pressure arm to apply firm and even contact between the sample and the crystal surface.[20]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.[21]

High-Resolution Mass Spectrometry (HRMS)

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, generating protonated molecular ions [M+H]⁺ in positive ion mode.[22][23][24] High-resolution analyzers, such as Orbitrap or Time-of-Flight (TOF), can measure m/z with high precision (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula.[25][26][27][28][29]

Predicted Data: The molecular formula of this compound is C₁₂H₁₅NO₃. Its monoisotopic mass is 221.1052 Da.[30]

| Ion Species | Predicted Exact m/z |

| [M+H]⁺ | 222.1125 |

| [M+Na]⁺ | 244.0944 |

| [M-H]⁻ | 220.0979 |

Predicted values are based on PubChem data for the compound.[31]

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to fragment via characteristic pathways. The most favorable fragmentation is often the loss of stable neutral molecules or the formation of stable carbocations.[32][33][34]

-

Formation of Tropylium Ion: A hallmark of benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[35] This is often the base peak in the spectrum.

-

Loss of Formic Acid: Neutral loss of HCOOH (46.0055 Da) from the parent ion, resulting in a fragment at m/z 176.1070 .

-

Decarboxylation: Loss of CO₂ (43.9898 Da) from the parent ion, leading to a fragment at m/z 178.1227 .

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µM) in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[36]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ion Source Parameters: Optimize ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and robust ion signal.

-

Mass Analyzer Settings:

-

Full Scan MS: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500) with high resolution (>60,000 FWHM) to obtain the accurate mass of the [M+H]⁺ ion.

-

MS/MS: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 222.11) as the precursor and applying collision energy (e.g., 10-30 eV) to induce fragmentation.

-

-

Data Analysis: Determine the elemental composition of the parent ion and its fragments using software that compares the measured accurate masses to theoretical values within a specified mass tolerance (e.g., < 5 ppm).

Conclusion

This guide presents a comprehensive, predictive analysis of the key spectroscopic and spectrometric data for this compound. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and high-resolution mass-to-charge ratios and fragmentation patterns provide a robust framework for the structural confirmation of this compound. The detailed, field-proven protocols included for each analytical technique offer a practical guide for researchers to acquire high-quality data. By integrating theoretical principles with predictive data analysis, this document serves as an essential resource for scientists engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and development.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. web.pdx.edu [web.pdx.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nmrs.io [nmrs.io]

- 8. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. scribd.com [scribd.com]

- 12. organomation.com [organomation.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. agilent.com [agilent.com]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. measurlabs.com [measurlabs.com]

- 26. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 27. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 28. resolvemass.ca [resolvemass.ca]

- 29. matestlabs.com [matestlabs.com]

- 30. calpaclab.com [calpaclab.com]

- 31. PubChemLite - this compound hydrochloride (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 32. researchgate.net [researchgate.net]

- 33. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. youtube.com [youtube.com]

- 36. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Perspective on Investigating a Novel Neuromodulatory Agent

An In-depth Technical Guide to the Proposed Mechanism of Action of 3-(Benzylamino)oxolane-3-carboxylic acid

Abstract

This compound is a novel small molecule with a chemical structure suggestive of potential activity within the central nervous system. While direct experimental evidence for its mechanism of action is not yet publicly available, its core scaffold, featuring a cyclic amino acid moiety, bears a significant resemblance to a well-established class of neuromodulators: the γ-aminobutyric acid (GABA) transporter (GAT) inhibitors. This guide puts forth a scientifically-grounded hypothesis that this compound functions as an inhibitor of GABA transporters. We will explore the theoretical underpinnings of this proposed mechanism, detail a comprehensive experimental framework for its validation, and provide the technical protocols necessary for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new therapeutic agents targeting the GABAergic system.

Introduction: The Rationale for a GABAergic Hypothesis

The inhibitory neurotransmitter GABA is a cornerstone of central nervous system function, and its precise regulation is critical for maintaining a balanced state of neuronal excitability. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft into neurons and surrounding glial cells via GABA transporters (GATs).[1][2] Pharmacological inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.[1] This mechanism is the basis for the therapeutic effects of anticonvulsant drugs like tiagabine.[3]

The structure of this compound, particularly the oxolane ring with amino and carboxylic acid groups at the 3-position, is analogous to the core structures of known GAT inhibitors such as nipecotic acid and guvacine, which are derived from piperidine and pyridine structures, respectively.[1][4] This structural similarity forms the basis of our central hypothesis: This compound is a competitive inhibitor of GABA transporters.

This guide will now delve into the specifics of this proposed mechanism and outline a rigorous, multi-stage research plan to empirically test this hypothesis.

Proposed Mechanism of Action: Inhibition of GABA Transporters

The family of GABA transporters consists of four main subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][5] GAT-1 and GAT-3 are the predominant subtypes in the brain and are expressed in both neurons and astrocytes, making them key regulators of synaptic GABA concentration.[2][6]

We propose that this compound, due to its structural features, can bind to the active site of one or more of these GABA transporters. The benzylamino group may confer specificity and enhanced binding affinity compared to simpler cyclic amino acids. By competitively inhibiting the binding and translocation of GABA, the compound would effectively increase the concentration and residence time of GABA in the synaptic cleft.

The anticipated downstream effect of this action is an enhancement of GABAergic tone, leading to a reduction in neuronal excitability. This could have potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety disorders, and neuropathic pain.[1][4][5]

Signaling Pathway: The GABAergic Synapse and GAT Inhibition

To visualize the proposed mechanism, the following diagram illustrates the role of GATs in a typical GABAergic synapse and the expected impact of an inhibitor like this compound.

Caption: Proposed mechanism of this compound at a GABAergic synapse.

A Framework for Experimental Validation

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to ex vivo and potential in vivo studies.

Logical Flow of Investigation

Caption: Logical workflow for the experimental validation of the proposed mechanism of action.

In Vitro Characterization: Binding Affinity and Functional Inhibition

The initial phase will determine if the compound directly interacts with GABA transporters and inhibits their function in a controlled cellular environment.

These assays will quantify the binding affinity (Ki) of this compound for the major GAT subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Culture HEK-293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

-

Membrane Preparation: Harvest cells, homogenize in a buffered solution, and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a GAT-selective radioligand (e.g., [³H]tiagabine for GAT-1), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

This functional assay will measure the compound's ability to inhibit the transport of GABA into cells.

Protocol: [³H]GABA Uptake Inhibition Assay

-

Cell Culture: Plate HEK-293 cells expressing GAT-1, GAT-2, or GAT-3 in 24-well plates.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor (e.g., tiagabine) in a buffered salt solution.

-

Initiation of Uptake: Add a solution containing a mixture of unlabeled GABA and [³H]GABA to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 10 minutes), rapidly aspirate the radioactive solution and wash the cells with ice-cold buffer to stop the uptake.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 value by plotting the percentage inhibition of GABA uptake against the compound concentration.

Ex Vivo Analysis: Activity in Native Brain Tissue

To assess the compound's activity in a more physiologically relevant context, GABA uptake assays will be performed using synaptosomes isolated from rodent brain tissue.

Protocol: Synaptosome [³H]GABA Uptake Assay

-

Tissue Preparation: Isolate specific brain regions (e.g., cortex, hippocampus) from rodents.

-

Synaptosome Isolation: Homogenize the tissue and prepare a crude synaptosomal fraction using differential centrifugation.

-

Uptake Assay: Resuspend the synaptosomes in a buffered solution and perform the [³H]GABA uptake assay as described in section 3.1.2, using the synaptosome preparation instead of cultured cells.

-

Data Analysis: Calculate the IC50 value for the inhibition of GABA uptake in this native tissue preparation.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the data that could be generated from the proposed in vitro and ex vivo experiments.

| Assay Type | GAT Subtype | Parameter | Hypothetical Value |

| Radioligand Binding | GAT-1 | Ki | 150 nM |

| GAT-2 | Ki | > 10 µM | |

| GAT-3 | Ki | 800 nM | |

| [³H]GABA Uptake | GAT-1 | IC50 | 250 nM |

| GAT-2 | IC50 | > 10 µM | |

| GAT-3 | IC50 | 1.2 µM | |

| Synaptosome Uptake | Mixed GATs | IC50 | 300 nM |

Proposed In Vivo Studies

Should the in vitro and ex vivo data strongly support the GAT inhibition hypothesis, subsequent in vivo studies would be warranted to confirm the mechanism and explore the physiological consequences.

-

Microdialysis: This technique can be used in freely moving rodents to directly measure extracellular GABA levels in specific brain regions following systemic administration of this compound. An increase in basal GABA levels would provide strong evidence for GAT inhibition in the living brain.[7]

-

Pharmacodynamic and Behavioral Models: Based on the subtype selectivity profile, relevant animal models could be employed. For a GAT-1 selective inhibitor, models of epilepsy (e.g., pentylenetetrazole-induced seizures) would be appropriate to assess anticonvulsant activity.[7]

Conclusion

The structural characteristics of this compound provide a compelling rationale for investigating its potential as a GABA transporter inhibitor. The proposed multi-tiered experimental plan, progressing from in vitro binding and functional assays to ex vivo and in vivo studies, offers a robust framework for elucidating its mechanism of action. Confirmation of this hypothesis would establish this compound as a valuable new tool for studying GABAergic neurotransmission and a potential lead compound for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA transporter - Wikipedia [en.wikipedia.org]

- 3. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Transporters [sigmaaldrich.com]

- 6. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]

- 7. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3-(Benzylamino)oxolane-3-carboxylic Acid Derivatives

A Forward-Looking Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxolane (tetrahydrofuran) scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. The incorporation of an amino acid moiety at the 3-position, specifically a 3-(benzylamino)-3-carboxylic acid functional group, presents a unique chemical entity with significant potential for therapeutic applications. While direct research on the biological activity of 3-(benzylamino)oxolane-3-carboxylic acid derivatives is nascent, this technical guide synthesizes available information on structurally related compounds to provide a forward-looking perspective on their potential as anticancer, anti-inflammatory, and neuroprotective agents. This document outlines potential synthetic strategies, detailed protocols for biological evaluation, and a prospective analysis of structure-activity relationships (SAR) to guide future research and development in this promising area.

Introduction: The Therapeutic Potential of the Oxolane Scaffold

The oxolane ring is a versatile heterocyclic motif found in a wide array of natural products and synthetic drugs. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in drug design. When combined with an amino acid-like side chain, as in the case of this compound, the resulting derivatives hold the potential to interact with a variety of biological targets, including enzymes and transporters. Given the structural similarities to known bioactive molecules, this class of compounds is hypothesized to exhibit a range of pharmacological activities. This guide will explore the evidence-based potential in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases.

Synthetic Strategies

The synthesis of a diverse library of this compound derivatives is paramount for a thorough investigation of their biological potential. Based on established methodologies for the synthesis of substituted oxolanes and amino acids, several synthetic routes can be envisioned.

A plausible approach involves the multi-step synthesis starting from readily available precursors. For instance, a key intermediate, a 3-aminooxolane-3-carboxylic acid, can be synthesized and subsequently benzylated. Modifications to the benzyl group (e.g., substitution on the aromatic ring) and the oxolane ring can be introduced to generate a library of analogs for SAR studies.

General Synthetic Workflow:

Caption: A potential synthetic workflow for this compound derivatives.

Potential Biological Activities and Experimental Protocols

Based on the biological activities of structurally related tetrahydrofuran derivatives and cyclic amino acid analogs, we propose investigating the following therapeutic areas for this compound derivatives.

Anticancer Activity

Substituted tetrahydrofurans have demonstrated potential as anticancer agents.[1] The structural resemblance of our target compounds to certain amino acids also suggests they might act as inhibitors of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[2][3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay:

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Table 1: Hypothetical Anticancer Activity Data

| Compound ID | Modification | Cell Line | IC50 (µM) |

| BZ-OX-001 | Unsubstituted Benzyl | MCF-7 | > 100 |

| BZ-OX-002 | 4-Chloro Benzyl | MCF-7 | 50.2 |

| BZ-OX-003 | 3,4-Dichloro Benzyl | MCF-7 | 15.8 |

| BZ-OX-004 | 4-Methoxy Benzyl | MCF-7 | 85.1 |

Anti-inflammatory Activity: COX-2 Inhibition

Certain 2,3,5-substituted tetrahydrofurans have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4] The carboxylic acid moiety in the target compounds could potentially interact with the active site of COX enzymes.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Workflow for COX-2 Inhibition Assay:

Caption: Workflow for the in vitro COX-2 inhibition assay.

Table 2: Hypothetical COX-2 Inhibition Data

| Compound ID | Modification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| BZ-OX-001 | Unsubstituted Benzyl | 25.3 | > 100 | > 4.0 |

| BZ-OX-005 | 4-Fluoro Benzyl | 5.1 | 80.5 | 15.8 |

| BZ-OX-006 | 4-Nitro Benzyl | 2.8 | 95.2 | 34.0 |

| BZ-OX-007 | 2-Methyl Benzyl | 12.6 | > 100 | > 7.9 |

Neuroprotective Activity

The search for novel neuroprotective agents is a critical area of research. While direct evidence for oxolane-based neuroprotective agents is limited, various heterocyclic compounds have shown promise.[5][6] The amino acid-like structure of the target compounds could also suggest a role in modulating neuronal signaling or protecting against excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay assesses the ability of a compound to protect primary neurons from cell death induced by excessive glutamate exposure, a key mechanism in many neurodegenerative diseases.

Workflow for Neuroprotection Assay:

Caption: Workflow for an in vitro neuroprotection assay against glutamate-induced excitotoxicity.

Table 3: Hypothetical Neuroprotective Activity Data

| Compound ID | Modification | Neuronal Viability (% of control) |

| BZ-OX-001 | Unsubstituted Benzyl | 65% |

| BZ-OX-008 | 4-Hydroxy Benzyl | 85% |

| BZ-OX-009 | 3-Methoxy Benzyl | 78% |

| BZ-OX-010 | N-Methylated Amine | 55% |

Prospective Structure-Activity Relationships (SAR)

While empirical data is not yet available, we can hypothesize potential SAR based on related compound classes.

-

Substitution on the Benzyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring may enhance anticancer and COX-2 inhibitory activity. Conversely, electron-donating groups (e.g., methoxy, hydroxyl) might be favorable for neuroprotective effects.

-

Stereochemistry at C3: The stereochemistry of the chiral center at the 3-position of the oxolane ring will likely be critical for biological activity, influencing the compound's interaction with its biological target.

-

Modifications of the Oxolane Ring: Substitution on the oxolane ring itself could modulate the pharmacokinetic properties of the derivatives, such as lipophilicity and metabolic stability.

-

The Carboxylic Acid Group: This group is likely a key pharmacophoric feature, potentially involved in hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group would likely alter the biological activity profile.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit prospective, overview of the potential biological activities of its derivatives in oncology, inflammation, and neuroprotection. The outlined synthetic strategies and detailed experimental protocols offer a clear roadmap for researchers to embark on the exploration of this exciting chemical space. Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in the proposed biological assays. The resulting data will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. Effects of amino acid chirality and the chemical linker on the cell permeation characteristics of cyclic prodrugs of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 3-(Benzylamino)oxolane-3-carboxylic acid in Novel Protein Degrader Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the core of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[3][4] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a connecting linker, allows for a high degree of chemical diversity and optimization.[5][6] This guide provides an in-depth technical overview of the role and potential application of 3-(benzylamino)oxolane-3-carboxylic acid, a commercially available building block, in the rational design and synthesis of next-generation protein degraders.[7][8] While specific examples of its incorporation into publicly disclosed PROTACs are not yet prevalent in peer-reviewed literature, its structural motifs suggest a strategic utility in the construction of novel degrader molecules. This document will, therefore, explore its inferred role based on established principles of PROTAC design and synthesis.

The Dawn of a New Therapeutic Paradigm: Targeted Protein Degradation

Traditional pharmacology has largely relied on an occupancy-driven model, where small molecules inhibit the function of a target protein by binding to its active site.[4] However, this approach is limited to proteins with well-defined binding pockets and often requires sustained high concentrations of the drug to be effective.[4] Targeted protein degradation, in contrast, operates via an event-driven, catalytic mechanism.[5] PROTACs, the most prominent class of protein degraders, are bifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[3][6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[9] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[4]

The key advantages of this approach include:

-

Addressing the "Undruggable" Proteome: TPD can target proteins lacking enzymatic activity or well-defined binding sites, significantly expanding the range of druggable targets.[1]

-

Enhanced Potency and Duration of Action: The catalytic nature of PROTACs can lead to profound and sustained protein knockdown at lower concentrations compared to traditional inhibitors.

-

Improved Selectivity: Degradation is dependent on the formation of a stable ternary complex, which can provide an additional layer of selectivity beyond binary target engagement.

The Architectural Blueprint of a PROTAC

A PROTAC molecule is comprised of three key components:

-

A Protein of Interest (POI) Ligand: This "warhead" binds specifically to the target protein intended for degradation.

-

An E3 Ligase Ligand: This "anchor" recruits a specific E3 ubiquitin ligase, a family of over 600 enzymes responsible for substrate recognition in the ubiquitin-proteasome system.[6] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3]

-

A Linker: This chemical tether connects the POI and E3 ligase ligands. The length, composition, and attachment points of the linker are critical for optimizing the stability and geometry of the ternary complex, and consequently, the degradation efficiency.[5]

This compound: A Versatile Building Block

This compound is a chemical entity listed by several suppliers as a "Protein Degrader Building Block".[7][8] Its chemical structure features a central oxolane (tetrahydrofuran) ring, a benzylamino group, and a carboxylic acid functionality. This combination of features suggests its potential utility as a component of the linker or as a scaffold to which other elements of a PROTAC can be attached.

| Chemical Properties | |

| IUPAC Name | This compound |

| CAS Number | 1340215-39-5 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

Inferred Roles in PROTAC Design

Based on its structure, this compound could be employed in several ways in the synthesis of a PROTAC:

-

As a Rigid Linker Element: The oxolane ring provides a degree of conformational constraint compared to a purely aliphatic linker. This rigidity can be advantageous in pre-organizing the POI and E3 ligase ligands for optimal ternary complex formation.

-

As a Scaffold for Linker Elaboration: The carboxylic acid and the secondary amine of the benzylamino group serve as convenient handles for chemical modification. The carboxylic acid can be readily coupled to an amine-containing linker or ligand using standard amide bond formation chemistries.[10] The secondary amine, after potential debenzylation, could also be used as a point of attachment.

-

As a Novel E3 Ligase Binder Scaffold: While ligands for CRBN and VHL are well-established, there is a significant effort in the field to discover ligands for novel E3 ligases to expand the scope of TPD.[3][11] The cyclic amino acid-like structure of this building block could serve as a starting point for the design of new E3 ligase binders, although there is no current evidence to support this.

Synthetic Strategies and Methodologies

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. The modular nature of PROTACs allows for a convergent synthetic approach, where the POI ligand, E3 ligase ligand, and linker are synthesized separately and then coupled together.[12][13]

General Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting where a building block like this compound could be incorporated.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 7. This compound | 1340215-39-5 [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]

- 10. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

An In-depth Technical Guide to the Safe Handling of 3-(Benzylamino)oxolane-3-carboxylic acid

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-(Benzylamino)oxolane-3-carboxylic acid and its common salt form, this compound hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental work. While specific toxicological data for the free acid is limited, this guide draws upon available information for its hydrochloride salt and structurally related compounds to establish a robust framework for safe laboratory practices.

Compound Profile and Hazard Identification

This compound is a heterocyclic amino acid derivative.[1][2] Its hydrochloride salt is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.[3]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Symptoms of exposure may include irritation to the skin, eyes, and respiratory tract.[3][6] Skin contact can lead to redness, itching, and inflammation, while eye contact may cause pain and significant irritation.[6] Inhalation of dust particles may irritate the respiratory system.[6]

GHS Classification Summary

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Data presented is for this compound hydrochloride and should be considered representative for the free acid in the absence of specific data.[3]

Exposure Controls and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for minimizing exposure risk.

Engineering Controls

The primary engineering control for handling this compound, particularly in its powdered form, is a properly functioning chemical fume hood.[7] All weighing and transferring of the solid material should be conducted within the fume hood to prevent the inhalation of dust particles.[3][7] Appropriate exhaust ventilation should be in place where dust can be generated.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety glasses with side shields or goggles are required.[3] A face shield should be worn when there is a significant risk of splashing.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[4][9] Proper glove removal technique is critical to avoid skin contact.[4][9]

-

Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory.

-

Protective Clothing: For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or a full protective suit may be necessary.[3]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P1) should be used.[3]

Caption: Workflow for donning and doffing PPE.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Always handle this compound within a chemical fume hood.

-

Avoid the formation of dust and aerosols.[3]

-

Use only non-sparking tools.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7][9]

-

Ensure adequate ventilation in the work area.[3]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

-